molecular formula C11H13BrO4 B13555631 Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate

Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13555631
M. Wt: 289.12 g/mol
InChI Key: DVWUXNUDHKDQTA-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is an organic compound featuring a phenyl ring substituted with bromine (position 2), methoxy (position 5), and a 3-hydroxypropanoate ester group. This structure confers unique electronic, steric, and hydrogen-bonding properties, making it a versatile intermediate in organic synthesis and drug development. The 3-hydroxypropanoate moiety further enables participation in esterification, oxidation, and nucleophilic substitution reactions, broadening its utility in chemical modifications .

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H13BrO4/c1-15-7-3-4-9(12)8(5-7)10(13)6-11(14)16-2/h3-5,10,13H,6H2,1-2H3

InChI Key

DVWUXNUDHKDQTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate typically involves the bromination of a methoxy-substituted benzene derivative followed by esterification and hydroxylation reactions. One common method includes the following steps:

    Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-5-methoxyphenol.

    Esterification: The brominated phenol is then esterified with methyl chloroformate in the presence of a base like pyridine to form methyl 3-(2-bromo-5-methoxyphenyl)propanoate.

    Hydroxylation: Finally, the ester is hydroxylated using a suitable oxidizing agent such as potassium permanganate to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: Methyl 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate.

    Reduction: Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanol.

    Substitution: Methyl 3-(2-azido-5-methoxyphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the hydroxypropanoate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Substituents Key Features
This compound C₁₁H₁₃BrO₅ 2-Br, 5-OMe, 3-hydroxypropanoate Combines electron-withdrawing Br, electron-donating OMe, and ester groups; high potential for bioactivity
Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate C₁₁H₁₂BrClO₃ 5-Br, 2-Cl Chlorine substitution increases electronegativity, altering reactivity compared to methoxy
Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate C₁₁H₁₃BrO₅ 3-Br, 4-OMe, 2-hydroxypropanoate Hydroxyl group at position 2 reduces hydrogen-bonding capacity vs. position 3
Methyl 3-(2-bromo-5-fluorophenyl)propanoate C₁₀H₁₀BrFO₂ 2-Br, 5-F Fluorine’s strong electronegativity enhances stability but limits metabolic resistance vs. methoxy

Key Differentiators

  • Substituent Position: Bromine at position 2 (target compound) vs.
  • Halogen vs. Methoxy : Methoxy groups (electron-donating) in the target compound improve solubility and antioxidant capacity compared to halogens like chlorine or fluorine (electron-withdrawing) .
  • Hydroxyl Group Placement: The 3-hydroxypropanoate ester in the target compound enables stronger hydrogen bonding vs. 2-hydroxy analogs, influencing interactions with biological targets .

Industrial Relevance

The compound’s stability under continuous flow conditions (highlighted in Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate synthesis) suggests scalability for industrial production .

Biological Activity

Methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is a compound of increasing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}BrO3_3
  • CAS Number : [insert CAS number if available]

The presence of the bromine and methoxy groups on the phenyl ring significantly influences its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxic effects.

  • Mechanism of Action :
    • The compound interferes with microtubule dynamics, leading to mitotic arrest in cancer cells. This was evidenced by immunofluorescence studies showing disrupted microtubule formation .
    • Flow cytometry analyses indicated that treatment with this compound results in G2/M phase arrest, followed by apoptosis .
  • Case Studies :
    • In a study involving several cancer cell lines, the compound exhibited an IC50 value indicative of potent activity against breast and lung cancer cells. The observed effects were comparable to established chemotherapeutic agents .

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to confirm these findings.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, suggesting possible applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant (IC50 < 10 μM)
AntimicrobialModerate (in vitro)
Anti-inflammatoryPromising (in vitro)

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing methyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate, and what are the critical optimization steps?

  • Methodology : A plausible route involves a multi-step synthesis starting from a substituted phenylpropanoic acid derivative. Key steps include:

  • Bromination : Introducing bromine at the ortho position of a methoxyphenyl precursor using electrophilic substitution (e.g., NBS or Br₂ with a Lewis acid catalyst). Control reaction temperature (0–5°C) to minimize over-halogenation .
  • Hydroxypropanoate Formation : Employ a hydroxypropanoate esterification via nucleophilic acyl substitution. For example, react the brominated phenyl intermediate with methyl 3-hydroxypropanoate (CAS 6149-41-3) using DCC/DMAP coupling agents .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm by HPLC (>95% purity) .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to assign the methoxy, bromophenyl, and hydroxypropanoate moieties. Key signals include a singlet for the methoxy group (~δ 3.8 ppm) and a downfield shift for the brominated aromatic proton (~δ 7.5–8.0 ppm) .
  • HRMS : Confirm molecular weight ([M+H]+^+ expected m/z ~301–303 with 79/81Br^{79/81}Br isotope pattern) .
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol/water), use SHELX for structure refinement. ORTEP-3 can generate graphical representations of the molecular geometry .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Challenges :

  • Ester Hydrolysis : The hydroxypropanoate ester is prone to hydrolysis under acidic/basic conditions. Use anhydrous solvents and avoid prolonged exposure to moisture .
  • Debromination : Bromine may be displaced under strong nucleophilic conditions (e.g., excess NaBH₄). Optimize reducing agent stoichiometry and monitor reaction progress via LC-MS .

Advanced Research Questions

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) mixed with ethanol or water. A 1:1 DMSO/ethanol ratio often promotes slow nucleation .
  • Temperature Gradients : Gradual cooling from 50°C to 4°C over 48 hours enhances crystal lattice formation.
  • Additives : Introduce trace amounts of co-solvents (e.g., acetonitrile) to reduce surface tension and improve crystal morphology .

Q. How does the stereochemistry of the hydroxypropanoate group influence biological activity, and how can enantiomeric purity be assessed?

  • Approach :

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with racemic standards .
  • Circular Dichroism (CD) : Analyze the CD spectrum to confirm absolute configuration. The hydroxypropanoate’s stereocenter will exhibit distinct Cotton effects in the 200–250 nm range .
  • Biological Assays : Compare the IC₅₀ of enantiomers in target assays (e.g., enzyme inhibition) to correlate stereochemistry with activity .

Q. What strategies are effective for tracking reaction intermediates in complex multi-step syntheses?

  • Techniques :

  • In Situ IR Spectroscopy : Monitor carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (-OH, ~3400 cm1^{-1}) groups to identify intermediate formation .
  • LC-MS/MS : Use high-resolution mass spectrometry with collision-induced dissociation (CID) to fragment intermediates and confirm structural assignments .
  • Isotopic Labeling : Introduce 13C^{13}C-labeled methoxy or bromine groups to trace reaction pathways via NMR isotope shifts .

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